Pyr-dppe

描述

Evolution of Multidentate Ligand Architectures in Transition Metal Chemistry

The development of ligand architectures in transition metal chemistry has progressed significantly from simple monodentate ligands to complex multidentate systems. Monodentate ligands, which bind to a metal center through a single donor atom, were the earliest forms explored ontosight.aiwikipedia.org. The advent of bidentate and subsequently polydentate (multidentate) ligands marked a pivotal advancement, primarily due to the "chelate effect," which imparts enhanced thermodynamic stability to metal complexes by forming stable ring structures ontosight.aiwikipedia.org.

Further evolution led to the design of pre-organized multidentate ligands, such as pincer ligands, which enforce specific coordination geometries and provide robust, well-defined environments around the metal center fishersci.fi. These rigid frameworks allow for precise control over both the steric and electronic properties at the active site, enabling tailored reactivity in catalytic applications fishersci.fi. The study of multidentate ligand kinetics has also provided detailed insights into stepwise substitution processes and metal ion transfer mechanisms americanelements.com. This progression underscores a continuous effort to achieve defined control over the reactivity of transition metal complexes for diverse applications fishersci.fi.

Significance of Synergistic Donor Atom Combinations in Ligand Design

The integration of different donor atoms within a single ligand, particularly "hard" and "soft" donors, offers a powerful strategy for fine-tuning the properties of transition metal complexes. Phosphine-nitrogen (P,N) hybrid ligands exemplify this approach, combining the excellent electron-donating ability and tunable steric properties of phosphorus with the distinct electronic and coordination characteristics of nitrogen heterocycles fishersci.cawikipedia.org.

This synergistic combination provides several advantages:

Electronic Tuning: The complementary nature of phosphorus (a soft donor with significant π-acceptor character) and nitrogen (a harder donor with varying basicity and π-acceptor/donor character depending on the heterocycle) allows for precise modulation of the electron density at the metal center fishersci.cawikipedia.org. This electronic imbalance can be manipulated to stabilize different catalytic species and promote specific reaction pathways, such as oxidative addition fishersci.ca.

Steric Control: The ability to modify substituents on both phosphorus and nitrogen atoms provides extensive steric control over the coordination sphere, influencing substrate approach and product selectivity fishersci.ca.

Hemilability: Many P,N-hybrid ligands exhibit hemilabile behavior, where the more strongly binding phosphorus donor atom anchors the ligand to the metal center, while the nitrogen donor atom can bind reversibly fishersci.ca. This dynamic coordination allows for the creation of open coordination sites for substrate binding during catalysis, enhancing catalytic efficiency fishersci.ca.

Intra-ligand Synergistic Effect: The presence of both soft and hard donor centers within the same ligand can lead to an "intra-ligand synergistic effect," profoundly influencing metal-ligand binding and reactivity. This principle is crucial in designing ligands for selective metal ion extraction and catalysis.

The ability to combine different heteroatoms with varying basicity within one ligand provides significant structural and coordination benefits, making P,N-phosphine ligands exceptionally versatile in organometallic catalysis fishersci.cawikipedia.org.

Conceptual Framework of Pyrrole (B145914)/Pyridyl-Diphosphine Related Ligands in Contemporary Chemical Research

Pyrrole and pyridyl-diphosphine ligands represent a prominent class of P,N-heterocycle hybrid systems that have garnered significant attention in contemporary chemical research due to their tunable properties and diverse applications in catalysis. These ligands combine the strong σ-donating ability of phosphine (B1218219) moieties with the unique electronic and coordination characteristics of pyrrole or pyridine (B92270) rings.

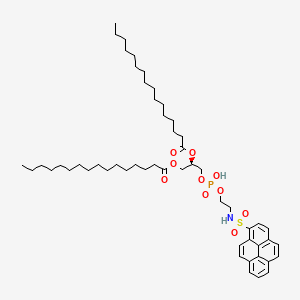

A key example within this class is 2,5-bis(diphenylphosphinomethyl)pyrrole , which serves as a "PNP pincer ligand" wikipedia.org. This compound, often abbreviated as "Pyr-dppe" in the context of pyrrole-based diphosphine ligands, integrates a pyrrole backbone with two diphenylphosphinomethyl arms.

Synthesis and Coordination Chemistry: The synthesis of 2,5-bis(diphenylphosphinomethyl)pyrrole can be achieved through the reaction of diphenylphosphine (B32561) (Ph2PH) with 2,5-bis(dimethylaminomethyl)pyrrole wikipedia.org. This reaction typically proceeds in good yields, demonstrating a straightforward route to this important ligand wikipedia.org.

The coordination behavior of 2,5-bis(diphenylphosphinomethyl)pyrrole is highly versatile. It can bind to transition metals in various modes:

P,P-Diphosphine: In some complexes, the ligand can coordinate solely through its two phosphorus atoms, acting as a bidentate diphosphine. For instance, reactions with copper(I) halides (CuX, where X = Cl, Br, I) have yielded binuclear copper(I) complexes where the ligand coordinates in a P,P-fashion.

P,N,P Pincer Ligand: More notably, 2,5-bis(diphenylphosphinomethyl)pyrrole can act as a meridional PNP pincer ligand, coordinating through both phosphorus atoms and the nitrogen atom of the pyrrole ring. This pincer coordination mode results in robust, square-planar complexes, particularly with metals like palladium(II) and nickel(II). For example, the reaction of this PNP pincer ligand with [PdCl2(PhCN)2] in the presence of Et3N affords mononuclear Pd(II) complexes, [PdCl{C4H2N-2,5-(CH2PPh2)2-κ³PNP}] wikipedia.org. Similarly, treatment with Ni(II) precursors, such as [Ni(OAc)2]·4H2O, yields mononuclear Ni(II) pincer complexes, [Ni(OAc){C4H2N-2,5-(CH2PPh2)2-κ³PNP}], which can be further derivatized by halide substitution wikipedia.org.

Applications in Catalysis: The unique coordination properties and the ability to tune the electronic and steric environment make pyrrole-diphosphine ligands highly effective in homogeneous catalysis.

Palladium Catalysis: Palladium(II) complexes bearing 2,5-bis(diphenylphosphinomethyl)pyrrole have shown promise in various catalytic transformations. For instance, the formation of dinuclear Pd(I) complexes, such as [Pd2{μ-C4H2N-2,5-(CH2PPh2)2-κ²PN,κ¹P}2], has been observed, with its formation being solvent-dependent wikipedia.org.

Nickel Catalysis: Nickel(II) complexes supported by this pyrrole-diphosphine ligand are active catalysts for a variety of carbon-carbon cross-coupling reactions, including Kumada-type couplings. The stability of the pincer framework in these complexes allows for the observation of reactive intermediates, providing valuable mechanistic insights into the catalytic processes.

The integration of pyrrole or pyridyl moieties into diphosphine frameworks offers a versatile platform for designing ligands with tailored properties, contributing significantly to the development of new catalysts with enhanced activity and selectivity in contemporary chemical research.

属性

CAS 编号 |

76341-59-8 |

|---|---|

分子式 |

C53H82NO10PS |

分子量 |

956.3 g/mol |

IUPAC 名称 |

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[2-(pyren-1-ylsulfonylamino)ethoxy]phosphoryl]oxypropyl] hexadecanoate |

InChI |

InChI=1S/C53H82NO10PS/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-32-50(55)61-42-47(64-51(56)33-28-26-24-22-20-18-16-14-12-10-8-6-4-2)43-63-65(57,58)62-41-40-54-66(59,60)49-39-37-46-35-34-44-30-29-31-45-36-38-48(49)53(46)52(44)45/h29-31,34-39,47,54H,3-28,32-33,40-43H2,1-2H3,(H,57,58)/t47-/m1/s1 |

InChI 键 |

CKTZFDWERAYORG-QZNUWAOFSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCCC |

手性 SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCCC |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNS(=O)(=O)C1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)OC(=O)CCCCCCCCCCCCCCC |

同义词 |

DPPE-pyrene N-(1-pyrenesulfonyl)dipalmitoyl-L-alpha-phosphatidylethanolamine Pyr-DPPE pyrene-DPPE |

产品来源 |

United States |

Synthetic Methodologies for Pyrrole/pyridyl Functionalized Diphosphine Ligands

Strategies for C-P Bond Formation in Phosphine-Pyrrole/Pyridyl Scaffolds

One of the most widely employed methods for C-P bond formation is the reaction of organometallic compounds, such as organolithium or Grignard reagents, with halophosphines. researchgate.net However, this approach can be limited by the functional group tolerance of the highly reactive organometallic intermediates. researchgate.net

A more common and versatile strategy involves nucleophilic substitution reactions. This typically entails the reaction of a phosphorus nucleophile, such as a metal phosphide (B1233454) (e.g., NaPPh₂), with a carbon electrophile, like an alkyl or aryl halide. researchgate.netbeilstein-journals.orgspringernature.com For instance, the synthesis of 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), a foundational diphosphine, is achieved by reacting sodium diphenylphosphide with 1,2-dichloroethane. wikipedia.org This fundamental reaction can be adapted to create more complex structures.

Another key strategy is hydrophosphination, the addition of a P-H bond across an unsaturated C-C bond (alkene or alkyne). researchgate.netnih.gov This method is highly atom-economical and represents a green approach to C-P bond formation. nih.gov Both catalyzed and uncatalyzed versions of this reaction are utilized in the synthesis of functionalized phosphines. nih.gov

Metal-catalyzed cross-coupling reactions have also emerged as powerful tools for constructing C-P bonds. mdpi.com Palladium- and nickel-catalyzed reactions, for example, can couple halopyridines or halopyrroles with secondary phosphines or their derivatives to form the desired aryl-phosphine bond. mdpi.com These catalytic methods often offer milder reaction conditions and greater functional group compatibility compared to traditional methods. beilstein-journals.orgnih.gov

The table below summarizes key strategies for C-P bond formation.

| Strategy | Description | Key Reactants | Advantages | References |

| Nucleophilic Substitution | Reaction of a phosphorus nucleophile with a carbon electrophile. | Metal phosphides, Alkyl/Aryl halides | Widely applicable, straightforward | researchgate.netbeilstein-journals.org |

| Hydrophosphination | Addition of a P-H bond across an alkene or alkyne. | Secondary phosphines, Alkenes/Alkynes | Atom-economical, green chemistry | researchgate.netnih.govnih.gov |

| Metal-Catalyzed Cross-Coupling | Coupling of halo-heterocycles with phosphine (B1218219) sources using a transition metal catalyst. | Halopyridines/pyrroles, Phosphines, Pd or Ni catalyst | Mild conditions, high functional group tolerance | mdpi.com |

| Organometallic Reagents | Reaction of organolithium or Grignard reagents with halophosphines. | Organolithiums, Halophosphines | Established method | researchgate.net |

Synthetic Routes for the Incorporation of Diphosphine Motifs into Nitrogen Heterocycles

Several synthetic pathways have been established to attach diphosphine units to pyrrole (B145914) and pyridine (B92270) rings. The choice of method often depends on the desired substitution pattern on the heterocycle and the nature of the linker between the phosphorus atoms and the ring.

A direct and efficient method involves the reaction of a pre-functionalized heterocycle with a phosphorus-containing nucleophile. For example, the PNP pincer ligand 2,5-bis(diphenylphosphinomethyl)pyrrole is synthesized in high yield (90%) by reacting 2,5-bis(dimethylaminomethyl)pyrrole with diphenylphosphine (B32561) (Ph₂PH). acs.orgresearchgate.net This reaction proceeds via nucleophilic substitution, where the diphenylphosphine displaces the dimethylamino groups.

Similarly, an unsymmetrical diphosphinomethane ligand featuring N-pyrrolyl groups, Ph₂PCH₂P(NC₄H₄)₂, has been prepared by reacting Ph₂PCH₂Li with PCl(NC₄H₄)₂. acs.org This route demonstrates the modular construction of such ligands by combining different phosphine fragments.

Another approach involves building the heterocyclic ring onto a molecule that already contains the phosphine moieties. However, it is more common to introduce the phosphine groups onto a pre-existing heterocyclic scaffold. researchgate.net This can be achieved through lithiation of the heterocycle followed by reaction with a chlorophosphine. For instance, N-substituted pyrroles can be lithiated at the 2-position and subsequently reacted with Ph₂PCl to introduce a diphenylphosphino group.

The following table outlines representative synthetic routes for incorporating diphosphine motifs.

| Ligand Type | Synthetic Route | Precursors | Yield | References |

| PNP Pincer Ligand | Nucleophilic substitution on a functionalized pyrrole. | 2,5-bis(dimethylaminomethyl)pyrrole, Diphenylphosphine | 90% | acs.orgresearchgate.net |

| PNNP Diphosphine | Nucleophilic substitution on a dipyrrolylmethane scaffold. | 1,9-bis(dimethylaminomethyl)diphenyldipyrrolylmethane, Diphenylphosphine | 92% | acs.org |

| Unsymmetrical Diphosphine | Reaction of a lithiated phosphine with a chlorophosphine derivative. | Ph₂PCH₂Li, PCl(NC₄H₄)₂ | Not specified | acs.org |

Directed Functionalization Approaches for Pyrrole/Pyridyl Groups on Diphosphine Ligands

Post-synthetic modification, or functionalization, of the pyrrole or pyridyl ring after the diphosphine moiety has been installed allows for the fine-tuning of the ligand's properties. These modifications can alter the steric hindrance, electronic character, or solubility of the resulting metal complexes.

Directed ortho-metalation is a powerful technique for regioselective functionalization. In this approach, a functional group on the heterocycle directs a strong base (typically an organolithium reagent) to deprotonate a specific adjacent position. The resulting lithiated species can then be quenched with an electrophile to introduce a new substituent. While not explicitly detailed for Pyr-dppe in the provided context, this is a general and widely used strategy for functionalizing N-heterocycles.

Another important functionalization strategy is cross-coupling reactions, such as the Suzuki or Stille coupling. beilstein-journals.orgnih.gov These palladium-catalyzed reactions can be used to attach new aryl or alkyl groups to a halogenated pyrrole or pyridine ring within the diphosphine ligand framework. This allows for the introduction of a wide range of functional groups. For example, pyrrole-pyridine based ligands have been synthesized using an in situ generated boronic acid for Suzuki coupling. beilstein-journals.orgnih.gov

Furthermore, the nitrogen atom of the pyrrole ring itself can be a site for functionalization. N-acylation or N-alkylation can be achieved by treating the N-H group of the pyrrole with appropriate electrophiles under basic conditions. This modification can significantly impact the electronic properties of the phosphorus donors by altering the electron-donating or -withdrawing nature of the pyrrole ring.

Stereoselective Synthetic Transformations for Chiral Ligand Synthesis

The development of chiral diphosphine ligands is of paramount importance for asymmetric catalysis, where the ligand's stereochemistry is transferred to the reaction product to achieve high enantioselectivity. acs.orgnih.gov

One major strategy involves the use of a chiral backbone or scaffold onto which the phosphine groups are appended. tcichemicals.com For instance, chiral diphosphine ligands have been successfully synthesized using enantiomerically pure backbones like 1,1'-spirobiindane (leading to SDP ligands) or 9,9'-spirobifluorene (SFDP ligands). acs.org These ligands derive their chirality from the rigid, twisted spiro framework, which creates a well-defined chiral pocket around the metal center. acs.org

Another approach focuses on creating ligands that are chiral at the phosphorus atom itself (P-chirogenic or P-stereogenic ligands). nih.govtcichemicals.com The synthesis of these ligands has been challenging, but the development of methods using phosphine-borane complexes as intermediates has provided a significant breakthrough. nih.gov This methodology allows for the stereospecific manipulation of phosphorus centers. For example, optically pure P-chiral bidentate phosphine ligands can be synthesized from phosphine-borane precursors, which are more stable and easier to handle than the free phosphines. nih.gov The synthesis of the well-known ligand DIPAMP, which is chiral at both phosphorus atoms, exemplifies this approach. tcichemicals.com

Chiral auxiliaries, such as ephedrine, can also be employed to direct the stereoselective synthesis of phosphine ligands. beilstein-journals.org The auxiliary introduces a diastereomeric relationship that allows for the separation of stereoisomers before the auxiliary is cleaved to yield the enantiomerically pure ligand.

| Chirality Source | Synthetic Strategy | Example Ligand Class | Key Features | References |

| Chiral Backbone | Attachment of phosphine groups to an enantiopure scaffold. | SDP, SFDP | Chirality from a rigid, C2-symmetric framework. | acs.org |

| P-Chirogenic Center | Stereoselective reactions at the phosphorus atom, often using phosphine-borane intermediates. | DIPAMP, QuinoxP* | Chirality resides on the phosphorus atoms. | nih.govtcichemicals.com |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereoselective bond formation. | Ephedrine-derived ligands | Diastereomeric intermediates allow for separation. | beilstein-journals.org |

Coordination Chemistry of Metal Complexes with Pyrrole/pyridyl Diphosphine Ligands

Coordination Modes and Geometric Preferences of Metal Centers

Pyrrole (B145914)/pyridyl-diphosphine ligands exhibit remarkable flexibility in their coordination to metal centers, enabling a variety of binding modes and influencing the resulting complex geometries. These ligands can act as chelating agents, bridging ligands, or even tridentate pincer ligands, depending on their specific architecture and the nature of the metal center.

For instance, pyrrole-based diphosphine ligands like 2,5-bis(diphenylphosphinomethyl)pyrrole (PNP) can adopt both chelation and bridging coordination modes with metal atoms such as copper(I) thegoodscentscompany.com. In reactions with copper(I) halides, PNP can form binuclear copper(I) complexes, such as [Cu(μ-X)(μ-PNP-P,P)]2, where the ligand bridges two metal centers thegoodscentscompany.com. Conversely, another dipyrrolyl-diphosphine ligand (PNNP) can chelate to a single copper metal atom to yield mononuclear copper(I) complexes, [CuX(PNNP-P,P)] thegoodscentscompany.com. When PNP acts as a κ3-PNP pincer ligand, it forms mononuclear palladium(II) and nickel(II) complexes, such as [PdCl{C4H2N-2,5-(CH2PPh2)2-κ3PNP}] and [NiX{C4H2N-2,5-(CH2PPh2)2-κ3PNP}], respectively nih.gov. These pincer complexes often exhibit square planar geometries around the metal center nih.gov.

Pyridyl-diphosphine ligands, such as o-C6H4(CH2PPy2)2 (where Py = 2-pyridyl), typically coordinate through their phosphorus atoms to form simple diphosphine complexes of the type [MX2(PP)] with platinum(II) and palladium(II), where PP denotes the diphosphine ligand. In these cases, the pyridyl nitrogens may or may not participate in direct coordination, often exhibiting hemilabile behavior where they can interact with the metal center under specific conditions, such as upon abstraction of a chloride ligand. For iridium, P,P,N chelation has been confirmed by X-ray crystal structures, leading to complexes like [Ir(1-κ-4,5,6-η3-C8H12)(PPN)]BPh4. The 2-(diphenylphosphino)pyridine (PyrPhos) ligand also demonstrates versatile coordination, forming mono-, di-, and tetranuclear complexes with copper(I) and silver(I) halides, showcasing various coordination numbers and geometries.

The geometric preferences of metal centers with these ligands are often dictated by the metal's electronic configuration and the ligand's bite angle and flexibility. Square planar geometries are common for d8 metal ions like Pd(II) and Pt(II) nih.gov, while tetrahedral coordination is observed for d10 metal ions such as copper(I) and silver(I) thegoodscentscompany.com. Octahedral complexes can also form, as seen in certain nickel(II) species.

Table 1: Representative Coordination Modes and Geometries

| Ligand Type | Example Ligand | Metal Center | Coordination Mode(s) | Typical Geometry | Reference |

| Pyrrole-Diphosphine | 2,5-bis(diphenylphosphinomethyl)pyrrole (PNP) | Cu(I) | Bridging (P,P), Chelating (P,P) | Binuclear, Mononuclear | thegoodscentscompany.com |

| Pyrrole-Diphosphine | PNP (anionic) | Pd(II), Ni(II) | Tridentate Pincer (κ3-PNP) | Square Planar | nih.gov |

| Pyridyl-Diphosphine | o-C6H4(CH2PPy2)2 | Pt(II), Pd(II) | Chelating (P,P) | Square Planar | |

| Pyridyl-Diphosphine | o-C6H4(CH2PPy2)2 | Ir(I) | Tridentate Pincer (P,P,N) | Octahedral (after COD isomerization) | |

| Pyridyl-Phosphine | 2-(diphenylphosphino)pyridine (PyrPhos) | Cu(I), Ag(I) | Mono-, Di-, Tetranuclear, Bridging | Varied (e.g., tetrahedral for Cu(I)/Ag(I)) |

Ligand Field Theory and Electronic Structure Analysis in Metal Complexes

The electronic structure of metal complexes with pyrrole/pyridyl-diphosphine ligands is a critical determinant of their reactivity, spectroscopic properties, and potential applications. Ligand field theory, complemented by advanced computational methods such as Density Functional Theory (DFT), provides a framework for understanding the splitting of metal d-orbitals and the resulting electronic configurations and spin states.

Spectroscopic techniques are indispensable for probing the electronic environment of the metal centers. For instance, ¹H NMR and ⁵⁷Fe Mössbauer spectroscopies, combined with computational analysis, have been employed to rationalize the unusual electronic structures arising from the unique coordination environment enforced by pyridine (B92270) dipyrrolide chelate ligands in iron complexes. UV-Vis absorption spectroscopy provides insights into d-d transitions and charge transfer bands, which are characteristic of the ligand field strength and the nature of metal-ligand interactions. Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for characterizing complexes with unpaired electrons, such as radical anions generated upon reduction of certain cobalt(I) complexes with pyrrole-based pincer ligands.

DFT calculations are extensively used to model and predict electronic structures, providing details on orbital energies, charge distribution, and spin densities nih.gov. For example, DFT calculations were performed to understand weak interactions between diagonally positioned Pd and P atoms in a dinuclear Pd(I) complex with a pyrrole-based diphosphine ligand nih.gov. Studies on cobalt(II) complexes with pyrrole-based pincer ligands have utilized DFT to shed light on their electronic structure, especially when the ligand backbone undergoes dehydrogenation, leading to a loss of pyrrole aromaticity and a more reducing central amido donor. This dehydrogenation significantly shifts the redox potentials of the metal complexes.

Investigation of Metal-Ligand Bonding Characteristics

The nature of the metal-ligand bond in complexes involving pyrrole/pyridyl-diphosphine ligands is a complex interplay of σ-donation and π-interactions from both the phosphine (B1218219) and the nitrogen-containing heterocycle. Detailed investigations often combine experimental techniques, particularly X-ray diffraction, with computational methods to elucidate bonding characteristics.

Single-crystal X-ray diffraction is paramount for unambiguously establishing the molecular structures, including precise bond lengths and angles, which are direct indicators of bond strength and coordination environment thegoodscentscompany.comnih.gov. For instance, structures of copper(I) complexes with pyrrole- and dipyrrolylmethane-based diphosphine ligands have been confirmed by X-ray diffraction, revealing chelation and bridging coordination modes thegoodscentscompany.com. Similarly, the structures of various palladium(II) and nickel(II) pincer complexes with pyrrole-based diphosphines have been determined, showing specific metal-ligand bond distances nih.gov. In some cases, the metal-nitrogen bond distances in pyrrolide complexes can be relatively short, indicating strong interactions.

Computational studies, especially DFT calculations, provide a deeper understanding of the electronic contributions to metal-ligand bonding. These calculations can analyze orbital interactions, charge density distributions, and bond dissociation energies, complementing experimental observations nih.gov. For example, DFT calculations were used to investigate the structure of binuclear homo- and heterometallic copper(I)/silver(I) complexes with 2-(diphenylphosphino)pyridine, revealing the tendency of the ligand's bridging motif.

Formation of Mono- and Multinuclear Metal Complexes

The ability of pyrrole/pyridyl-diphosphine ligands to form both mononuclear and various multinuclear metal complexes is a hallmark of their coordination versatility. The stoichiometry of the ligand-to-metal ratio, the nature of the metal precursor, and the presence of other ancillary ligands or counterions significantly influence the nuclearity of the resulting complexes.

Mononuclear Complexes: Many pyrrole/pyridyl-diphosphine ligands readily form mononuclear complexes where the ligand chelates to a single metal center. Examples include:

[CuX(PNNP-P,P)] where PNNP is a dipyrrolyl-diphosphine ligand thegoodscentscompany.com.

[PdCl{C4H2N-2,5-(CH2PPh2)2-κ3PNP}] and [NiX{C4H2N-2,5-(CH2PPh2)2-κ3PNP}] formed with the PNP pincer ligand nih.gov.

[MX2(PP)] (M = Pt, Pd; PP = o-C6H4(CH2PPy2)2) where the ligand acts as a diphosphine.

MXL3 (M = Cu, Ag; L = 2-(diphenylphosphino)pyridine).

Multinuclear Complexes: These ligands are also adept at bridging multiple metal centers, leading to the formation of di-, tri-, and even tetranuclear complexes.

Binuclear Complexes:

[Cu(μ-X)(μ-PNP-P,P)]2 are binuclear copper(I) complexes formed with PNP thegoodscentscompany.com.

[Pd2Cl4{μ-C4H3N-2,5-(CH2PPh2)2-κ2PP}2] and [Pd2{μ-C4H2N-2,5-(CH2PPh2)2-κ2PN,κ1P}2] are dinuclear palladium(II) and palladium(I) complexes, respectively, formed with a pyrrole-based diphosphine nih.gov.

Ag2X2L3 (L = 2-(diphenylphosphino)pyridine) are binuclear silver(I) complexes.

Dinuclear copper(I) and silver(I) compounds can also be formed in the presence of bridging diphosphine ligands like bis(diphenylphosphino)methane (B1329430) (dppm).

Tetranuclear Complexes:

A cubane-like tetranuclear copper(I) complex, [Cu4I4{μ-Ph2C(C4H3N)2-1,9-(CH2PPh2)2-P,P}2], was isolated from the reaction of a dipyrrolyldiphosphine ligand (PNNP) with CuI in a 1:2 ligand/metal ratio thegoodscentscompany.com.

Ag4X4L4 (L = 2-(diphenylphosphino)pyridine) are tetranuclear silver(I) complexes.

The preference for mono- or multinuclear complex formation can be influenced by factors such as the ligand-to-metal ratio during synthesis, the nature of the halide counterion, and the electronic and steric properties of other ligands present thegoodscentscompany.comnih.gov. For instance, in platinum(II) complexes with 2,5-bis(α-pyridyl)pyrrolate (PDP) ligand, the nature of the ligand (X) trans to the central pyrrole nitrogen dictates whether tridentate monomeric or bidentate "clamshell" dimer complexes are formed. Strong σ-donor ligands (e.g., CH3, C6H5) favor dimeric structures, while π-donor ligands (e.g., Cl, I) can lead to both monomeric and dimeric complexes.

Supramolecular Assemblies Involving Pyrrole/Pyridyl-Diphosphine Ligand Complexes

The incorporation of pyrrole/pyridyl-diphosphine ligands into metal complexes extends beyond discrete molecular structures to the realm of supramolecular chemistry. These complexes can act as building blocks for larger, self-assembled architectures through various non-covalent interactions, offering potential for advanced materials and functional systems.

One key aspect is the involvement of hydrogen bonding. Metal complexes featuring hydrogen bond donor/acceptor groups are of interest for various applications thegoodscentscompany.com. For example, in copper(I) complexes with pyrrole-based diphosphine ligands, Cu-X···HN hydrogen bonds involving the metal halide ion as an acceptor and the pyrrolic NH as a donor have been observed in solid-state structures thegoodscentscompany.com. This type of interaction can contribute to the formation of extended networks or specific supramolecular arrangements.

Pyridyl-phosphine derivatives have been successfully utilized as templates for assembling supramolecular structures and coordination polymers. The pyridyl nitrogens can engage in non-covalent interactions, such as hydrogen bonding or π-π stacking, which guide the self-assembly process. The presence of flanking aryl substituents on di(pyridyl) pyrrolide ligands can enhance the ability of these groups to interact with incoming substrates through second coordination sphere arene-π interactions, influencing reactivity and potentially leading to allosteric control.

Coordination-driven self-assembly is a powerful strategy where soluble metal and ligand precursors spontaneously form metal-ligand bonds to generate thermodynamically favored supramolecular coordination complexes. Diphosphine bridging ligands have been shown to form large macrocyclic structures, such as 20-membered tetranuclear rings with chromium, molybdenum, or tungsten carbonyl precursors. While the specific examples of pyrrole/pyridyl-diphosphine ligands forming such large, well-defined supramolecular architectures are still emerging, the principles of coordination-driven self-assembly and the inherent ability of these ligands to form diverse coordination modes suggest a strong potential for their application in this field.

Furthermore, supramolecular bidentate ligands, where two monodentate ligand building blocks are brought together by noncovalent interactions like hydrogen bonds or ionic interactions, have been developed. This approach allows for the creation of complex ligand systems that behave as chelating bidentates, offering tunable activity and selectivity in catalysis, such as hydroformylation. Silver complexes containing diphosphine ligands with pyridyl substituents have also shown promise as potential antitumour agents, highlighting the broader biological and medicinal relevance of these supramolecular assemblies.

Applications in Homogeneous Catalysis

Mechanistic Investigations of Catalytic Reaction Pathways

Understanding the step-by-step mechanism of a catalytic reaction is crucial for optimizing reaction conditions and designing more efficient catalysts. For catalysts containing dppe and related phosphine (B1218219) ligands, detailed mechanistic studies have elucidated key steps such as oxidative addition, reductive elimination, and migratory insertion.

A hypothetical "Pyr-dppe" ligand would be expected to follow similar fundamental pathways. However, the pyrrole (B145914) moiety could influence the stability of intermediates and the energy barriers of transition states. For instance, the electron-rich nature of a pyrrolide anion could enhance the electron density at the metal center, potentially accelerating oxidative addition steps.

Role of Ligand Electronic and Steric Parameters in Catalytic Cycles

The efficacy of a catalyst is profoundly influenced by the electronic and steric properties of its ligands. The "bite angle," or the P-Metal-P angle, is a critical steric parameter for diphosphine ligands like dppe, which has a natural bite angle of approximately 86°. wikipedia.org This angle dictates the geometry around the metal center and, consequently, the accessibility of substrates.

In the Rh(I)-catalyzed cycloisomerization mentioned previously, steric effects of the dppe ligand are considered more influential than electronic effects in determining the reaction's regioselectivity. Because the bidentate dppe ligand saturates the metal's coordination site, the catalyst tends to attack the external, less sterically hindered carbon of the substrate. nih.gov

The introduction of a pyrrole group in a "this compound" ligand would modulate both steric and electronic parameters.

Electronic Effects : Pyrrole-containing phosphines can act as strong π-accepting ligands, which can be quantified by examining spectroscopic data of their metal complexes. nih.gov For example, the donor properties of phosphines can be compared by preparing Vaska-type complexes, trans-(L)₂Rh(CO)Cl, and measuring the C-O stretching frequency (ν(CO)). A higher ν(CO) value indicates a less electron-donating (or more π-accepting) ligand.

Steric Effects : The bulkiness of the pyrrole substituent, especially if substituted itself, would alter the steric profile compared to a phenyl group, influencing substrate approach and the stability of crowded intermediates.

The table below illustrates how electronic properties of different phosphine ligands can be compared.

| Ligand (L) | ν(CO) in trans-(L)₂Rh(CO)Cl (cm⁻¹) |

| PPh₃ | 1980 |

| P(N-pyrrolyl)Ph₂ | 1995 |

| P(2-pyrrolyl)Ph₂ | 1975 |

This is an illustrative table based on general principles; specific values for this compound are not available.

Catalytic Transformations in Organic Synthesis

Complexes of dppe are versatile catalysts for a wide array of reactions in organic synthesis. chemeurope.comcommonorganicchemistry.com The modification to a "this compound" ligand could enhance catalytic activity or selectivity in these transformations. Phosphinopyrrole ligands have been successfully employed in reactions such as hydroformylation, oligomerization, and various cross-coupling reactions. nih.gov

Examples of transformations catalyzed by dppe-metal complexes include:

Cycloisomerization : Rh(I)/dppe systems catalyze the cycloisomerization of bicyclobutanes to form azepanes. nih.gov

Cross-Coupling : Palladium complexes with phosphine ligands containing pyrrole or pyrimidine moieties have shown high activity in Suzuki coupling reactions, even at room temperature with low catalyst loading. rptu.de

Enantioselective Cycloadditions : Chiral gold(I) catalysts bearing ligands with a C₂-symmetric diarylpyrrolidine have been successfully used in intramolecular [4+2] cycloadditions and atroposelective synthesis of 2-arylindoles. chemrxiv.orgnih.gov

The specific substitution pattern on the pyrrole ring in a "this compound" ligand would be critical. For example, a chiral pyrrolidine backbone could be used to induce enantioselectivity in catalytic reactions. chemrxiv.orgnih.gov

Catalyst Precursor Activation and Deactivation Mechanisms

The active catalyst in a reaction is often generated in situ from a more stable precatalyst. The activation process typically involves the dissociation of placeholder ligands and coordination of the substrate. However, during the reaction, the catalyst can undergo deactivation through various pathways, such as ligand degradation, formation of inactive metal aggregates, or irreversible coordination of products or impurities.

For rhodium/phosphine catalysts, deactivation can occur if the resulting product (e.g., an aldehyde in hydroformylation) reacts with the catalyst to form an inactive species. In other cases, the solvent can strongly coordinate to the metal, sequestering the active catalyst.

In the context of a "this compound" catalyst, the N-H bond of a pyrrole moiety could potentially interact with the metal center or participate in proton transfer steps, representing a unique activation or deactivation pathway not present in standard dppe. The increased polarity imparted by the pyrrole group might also influence solubility and stability in different solvents.

Redox Processes and Their Influence on Catalytic Activity

Many catalytic cycles, particularly in cross-coupling chemistry, rely on changes in the oxidation state of the central metal atom, typically involving two-electron processes like oxidative addition and reductive elimination. The ligand plays a crucial role in stabilizing the different oxidation states and modulating the redox potentials of the metal.

The pyrrole moiety in a "this compound" ligand can be redox-active. Ligands containing 2,5-bis(hydrazono)pyrrole have been shown to store a full equivalent of H₂ on the ligand backbone without changing the metal's oxidation state, demonstrating a powerful form of metal-ligand cooperativity. nih.gov This ability to act as an electron and proton reservoir can facilitate challenging redox transformations at the metal center.

Furthermore, the electron-donating or withdrawing nature of the pyrrole substituent directly impacts the ease of redox events. An electron-donating group would make the metal center more electron-rich, favoring oxidative addition but potentially making the subsequent reductive elimination more difficult.

Catalytic Hydrogenation and Dehydrogenation Studies

Catalytic hydrogenation (the addition of hydrogen) and dehydrogenation (the removal of hydrogen) are fundamental industrial processes. While dppe itself is a common ligand in catalysts for these reactions, incorporating a pyrrole group can introduce new functionalities.

Recent work has shown that a dihydrazonopyrrole nickel complex can store H₂ on the ligand periphery and use it for catalytic hydrogenations. nih.gov This mechanism, where the ligand actively participates in H₂ storage and transfer, mimics biological systems and represents an alternative to the classical oxidative addition pathway at the metal center. Such "ligand-based storage of hydrogen" could be a key feature of a "this compound" catalyst, potentially enabling hydrogenation of substrates under milder conditions.

A summary of representative hydrogenation reactions is presented below.

| Catalyst System | Substrate | Product | Key Features |

| [Ni(tBu,TolDHP)] | Benzoquinone | Hydroquinone | Ligand-based H₂ storage and transfer nih.gov |

| [Rh(dppe)]⁺ | Alkenes | Alkanes | Classical inner-sphere mechanism |

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

The formation of C-C and C-X (where X is N, O, S, etc.) bonds is central to the synthesis of complex organic molecules. Catalysts based on dppe and related phosphines are workhorses in this field, particularly in palladium-catalyzed cross-coupling reactions.

The electronic properties of a "this compound" ligand can be fine-tuned to optimize these reactions. For instance, cataCXium ligands, which are a type of 2-(phosphino)pyrrole, are highly effective in cross-coupling chemistry. nih.gov The modular nature of these ligands allows for precise control over the catalyst's activity and selectivity.

Unsymmetric dppe derivatives, where the two phosphorus atoms have different electronic and steric environments (as would be the case in a mono-pyrrole substituted dppe), can offer more precise control over the metal's reactivity compared to their symmetric counterparts. springernature.com

Examples of Catalyzed Bond Formations:

| Reaction | Catalyst System | Bond Formed |

| Suzuki Coupling | Pd complex with pyrimidinyl-phosphine ligand | C-C |

| Stille Coupling | [Pd(η²-mi)(Ph₂PfcC(O)PPh₂-κ²P,P′)] | C-C |

| Enantioselective Cycloaddition | Chiral Au(I)-pyrrolidinyl-phosphine complex | C-C |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Ligand Electronic Structures

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For Pyr-dppe, DFT studies would primarily focus on the pyrene (B120774) chromophore and its immediate linkage to the phosphatidylethanolamine (B1630911) backbone. Such investigations aim to elucidate the electronic properties that govern its fluorescence and interactions.

Detailed Research Findings: DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the compound's electronic transitions and reactivity. For the pyrene moiety, DFT can predict:

Orbital Compositions: Analysis of HOMO and LUMO can reveal the spatial distribution of electron density, indicating regions of electron donation and acceptance. This is particularly important for understanding how the pyrene's electronic structure might be perturbed by its environment within a lipid bilayer.

Charge Distribution: Mulliken or Natural Bond Orbital (NBO) charge analyses can quantify the charge distribution across the pyrene ring and the sulfonyl linkage, providing insights into potential electrostatic interactions with surrounding lipid molecules or water.

Conformational Preferences: DFT can be used to explore the conformational landscape of the pyrene group relative to the sulfonyl linkage and the initial parts of the lipid chain, identifying stable conformers and their relative energies. This influences how the pyrene group positions itself within the membrane.

While specific detailed research findings on the DFT electronic structure of N-(1-Pyrenesulfonyl)dipalmitoyl-L-alpha-phosphatidylethanolamine are not extensively documented in the provided search results, general principles apply. For instance, the electronic structure of pyrene itself, a polycyclic aromatic hydrocarbon, is well-characterized by DFT, showing delocalized π-electron systems responsible for its characteristic absorption and emission properties. When incorporated into a larger molecule like this compound, the electronic properties of the pyrene core would largely dictate its spectroscopic behavior, with the sulfonyl linkage potentially influencing charge transfer or conjugation.

Illustrative Data Table: Hypothetical DFT-Derived Electronic Properties of this compound (Pyrene Moiety)

| Property | Value (Hypothetical) | Unit | Significance |

| HOMO Energy | -5.8 | eV | Electron donation potential |

| LUMO Energy | -1.5 | eV | Electron acceptance potential |

| HOMO-LUMO Gap | 4.3 | eV | Energy required for electronic excitation |

| Dipole Moment (Pyrene) | 0.5 | Debye | Polarity of the pyrene chromophore |

| Mulliken Charge (Pyrene C1) | -0.15 | e | Charge distribution within the pyrene ring |

Computational Modeling of Metal-Ligand Interactions

N-(1-Pyrenesulfonyl)dipalmitoyl-L-alpha-phosphatidylethanolamine (this compound) is primarily designed as a fluorescent lipid probe for membrane studies, not as a conventional ligand for metal coordination in homogeneous catalysis. Its structure consists of a pyrene fluorophore attached to a phosphatidylethanolamine lipid. In its typical applications, this compound does not form direct coordination bonds with metal centers in the manner of traditional phosphine (B1218219) or amine ligands. Therefore, computational modeling of specific metal-ligand interactions in the classical sense is generally not applicable to the primary function and design of this compound. While lipids can interact with metal ions at membrane surfaces (e.g., through electrostatic interactions with charged headgroups), the pyrene and sulfonyl moieties of this compound are not typically designed for strong, specific metal coordination.

Quantum Chemical Analysis of Reaction Mechanisms and Transition States

As a stable fluorescent probe used for membrane characterization, N-(1-Pyrenesulfonyl)dipalmitoyl-L-alpha-phosphatidylethanolamine (this compound) is not typically involved in chemical reactions that require the analysis of reaction mechanisms and transition states. Its primary function relies on its photophysical properties and its ability to integrate into and report on the membrane environment. Therefore, quantum chemical analysis of reaction mechanisms and transition states is generally not a relevant area of computational investigation for this compound in its intended application.

Prediction of Spectroscopic Signatures via Computational Methods

Computational methods are highly valuable for predicting and interpreting the spectroscopic signatures of this compound, particularly its fluorescence properties, which are central to its utility as a probe.

Detailed Research Findings:

UV-Vis Absorption and Fluorescence Emission: Time-Dependent Density Functional Theory (TD-DFT) can be employed to calculate the absorption and emission spectra of the pyrene moiety. These calculations can predict the wavelengths of maximum absorption and emission, as well as the oscillator strengths, providing a theoretical basis for experimental spectroscopic data. The electronic transitions responsible for the observed spectra can be identified, often involving π-π* transitions within the pyrene core.

Environmental Effects: Molecular dynamics (MD) simulations, often coupled with quantum mechanical (QM) calculations (QM/MM approaches), are crucial for understanding how the lipid bilayer environment influences the spectroscopic signatures. Studies on pyrene-labeled lipids, such as PYR-PC (pyrene-labeled phosphatidylcholine), show that the microenvironment within the membrane can affect pyrene's spectral properties mdpi.comresearchgate.net. For instance, changes in local polarity or packing density within the bilayer can induce shifts in emission maxima or changes in fluorescence quantum yield. Computational models can predict these environmental effects by simulating the pyrene's interactions with surrounding lipid molecules and water.

Fluorescence Anisotropy: MD simulations can also provide insights into the rotational dynamics of the pyrene chromophore within the membrane, which directly impacts fluorescence anisotropy measurements. By tracking the orientation of the pyrene moiety over time, simulations can predict how rapidly it reorients, offering information about the local viscosity and fluidity of the membrane environment.

Illustrative Data Table: Predicted Spectroscopic Features of this compound (Pyrene Moiety in a Lipid Environment)

| Spectroscopic Feature | Predicted Value (Illustrative) | Unit | Computational Method | Influence of Environment |

| Absorption Max. | 340, 357 | nm | TD-DFT | Minor shifts with polarity |

| Emission Max. | 385, 400 | nm | TD-DFT / QM/MM | Significant shifts with polarity/packing mdpi.comresearchgate.net |

| Fluorescence Lifetime | 10-20 | ns | MD (for dynamics) | Affected by quenching/environment researchgate.net |

| Anisotropy Decay | Multi-exponential | - | MD | Reflects local fluidity/hindrance |

Molecular Dynamics Simulations of Ligand Flexibility and Coordination Dynamics

Molecular Dynamics (MD) simulations are indispensable for understanding the dynamic behavior of this compound within complex lipid bilayer environments, providing insights into its flexibility, localization, and interactions.

Detailed Research Findings:

Transverse Location and Orientation: MD simulations have been extensively used to determine the preferred transverse location of pyrene-labeled lipids within a bilayer. For pyrene lipid probes, simulations indicate a broad transverse location distribution, with a maximum typically found within the acyl-chain region of the membrane, often around 0.75 nm from the bilayer center mdpi.com. The pyrene moiety can exhibit various orientations, reflecting its dynamic nature within the fluid membrane environment mdpi.com.

Conformational Flexibility: MD simulations reveal the conformational flexibility of both the pyrene group and the dipalmitoyl chains of this compound. The pyrene can rotate and reorient, while the lipid chains undergo constant motion, including gauche-trans isomerizations. These dynamics are crucial for understanding how the probe interacts with its surroundings and how it might perturb the membrane structure.

Effects on Membrane Properties: While pyrene-labeled lipids generally have minor effects on bulk membrane properties like area per lipid and lateral diffusion, MD simulations have shown that they can induce significant local effects. For instance, pyrene can cause ordering of acyl chains in fluid-phase bilayers and disordering in gel-phase bilayers mdpi.comresearchgate.net. This indicates that while the probe integrates well, it can subtly influence the immediate microenvironment.

Coordination Dynamics (within membrane): In the context of membrane probes, "coordination dynamics" refers to the dynamic interactions of the probe with other membrane components, rather than traditional metal-ligand coordination. MD simulations can track the transient interactions of the pyrene moiety with neighboring lipid headgroups, acyl chains, or solvent molecules. This includes hydrogen bonding, van der Waals interactions, and hydrophobic contacts, which collectively influence the probe's localization and spectroscopic response. For example, the sulfonyl group and the phosphate/ethanolamine headgroup of this compound would engage in hydrogen bonding and electrostatic interactions with water and other lipid headgroups at the membrane interface.

Illustrative Data Table: Molecular Dynamics Simulation Parameters and Outcomes for this compound in a Lipid Bilayer

| Parameter / Outcome | Typical Value / Observation (Illustrative) | Unit | Significance |

| Simulation Length | 100-500 | ns | Duration for sampling conformational space |

| Transverse Location (Pyrene) | 0.7-1.0 (from bilayer center) | nm | Preferred depth within the membrane mdpi.com |

| Tilt Angle Distribution (Pyrene) | Broad, centered around 30-60° (to normal) | Degrees | Orientation relative to membrane normal mdpi.com |

| Area per Lipid (Host) | ~0.65 | nm²/lipid | Effect on overall membrane packing researchgate.net |

| Local Chain Order Parameter | Increased in fluid phase near pyrene | - | Local perturbation of lipid packing mdpi.comresearchgate.net |

Advanced Spectroscopic and Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of pyridyl diphosphine compounds. Multinuclear NMR experiments, including ¹H, ¹³C, and ³¹P NMR, provide detailed information about the molecular framework and the coordination environment upon complexation with a metal center.

In ¹H NMR spectra, the protons on the pyridine (B92270) ring and the phenyl groups of the phosphine (B1218219) moiety exhibit characteristic chemical shifts. Upon coordination to a metal, the α-proton of the pyridine ring often shows a noticeable downfield shift. ias.ac.in For instance, in rhodium and iridium complexes, this proton appears as a doublet around 8.68-8.69 ppm. ias.ac.in

³¹P NMR is particularly informative for studying these ligands. The chemical shift of the phosphorus atom is highly sensitive to its electronic environment. The free diphenyl(2-pyridyl)phosphine ligand shows a signal that shifts significantly upon coordination. ias.ac.in In κ¹-P-coordinated complexes, a downfield shift is typically observed, while in some cationic, bi-substituted complexes, an upfield shift may occur due to increased electron density on the metal center. ias.ac.in Furthermore, for metals with a nuclear spin (like ¹⁰³Rh with I=1/2), coupling between the phosphorus and the metal nucleus provides direct evidence of coordination and can give insight into the geometry of the complex. ias.ac.in For example, a rhodium(I) complex with PPh2Py shows a ³¹P NMR doublet with a J(Rh-P) coupling constant of 373.6 Hz. ias.ac.in

Dynamic behavior in solution, such as the inversion of the ligand backbone or the exchange of coordinated atoms, can also be studied using variable-temperature NMR experiments. wgtn.ac.nz

| Compound / Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| [(η⁵-C₅Me₅)RhCl₂(κ¹-P-PPh₂Py)] | ³¹P{¹H} | 28.75 (d) | J(Rh-P) = 373.6 | ias.ac.in |

| [(η⁵-C₅Me₅)IrCl₂(κ¹-P-PPh₂Py)] | ³¹P{¹H} | 26.17 (s) | - | ias.ac.in |

| [(η⁵-C₅Me₅)RhCl(κ²-P,N-PPh₂Py)]⁺ | ¹H (α-pyridyl) | 9.56 (d) | J(H-H) = 5.21 | ias.ac.in |

| [Ag(TPT)(PPh₃)₂]ClO₄·EtOH | ³¹P | 25.56 (s) | - | rsc.org |

| (μ-pdt)[Fe₂(CO)₅(Ph₂PPy)] | ³¹P | 63.1 | - | rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopies are powerful, complementary techniques used to probe the vibrational modes of molecules. cardiff.ac.uk In the study of pyridyl diphosphine compounds, these methods provide valuable information on the ligand's functional groups and the formation of metal-ligand bonds.

The IR spectra of these compounds are characterized by several key regions. The vibrations of the pyridine ring and the P-Ph groups are typically observed in the fingerprint region (below 1600 cm⁻¹). The C=N stretching vibration of the pyridine ring is found around 1600-1500 cm⁻¹. elixirpublishers.com Upon coordination to a metal, shifts in the vibrational frequencies of the pyridine ring can indicate the involvement of the nitrogen atom in bonding. up.ac.za

In metal carbonyl complexes containing pyridyl phosphine ligands, the stretching frequencies of the carbon monoxide (ν(CO)) ligands are particularly diagnostic. These bands are very intense in the IR spectrum and their position reflects the electron density on the metal center; a lower frequency indicates a more electron-rich metal. rsc.org For example, in diiron complexes, the ν(CO) bands appear in the 1900-2050 cm⁻¹ region. rsc.org

Far-IR and Raman spectroscopy are used to directly observe low-frequency modes, including the metal-ligand stretching vibrations. For instance, M-Cl stretching vibrations in rhodium and iridium complexes have been identified in the 286–292 cm⁻¹ range. ias.ac.in Metal-nitrogen (M-N) and metal-phosphorus (M-P) vibrations also appear in this low-energy region and provide direct evidence of coordination.

| Complex / Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | C=O stretch | 1781, 1745 | Raman | elixirpublishers.com |

| Pyridine-2,6-dicarbonyl dichloride | C=N stretch | 1448 | IR | elixirpublishers.com |

| [(η⁵-C₅Me₅)MCl₂(κ¹-P-PPh₂Py)] (M=Rh, Ir) | M-Cl stretch | 286-292 | Far-IR | ias.ac.in |

| [ReCl₃(PPh₃)(OPPh₂py-O,N)] | P=O stretch | 1148 | IR | researchgate.net |

| [CrCl₃(py)₃] | Cr-N stretch | 221 | IR | up.ac.za |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation Studies

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is widely used to study the formation and electronic structure of metal complexes with pyridyl diphosphine ligands. The absorption bands observed can often be assigned to specific types of transitions, such as ligand-based π → π* transitions or charge-transfer transitions.

In many transition metal complexes, intense absorption bands in the visible or near-UV region arise from metal-to-ligand charge transfer (MLCT) transitions. researchgate.netrsc.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-based π* orbital. For instance, a rhenium(I) carbonyl bromide complex with a P,N-chelating pyridyl phosphine ligand displays an absorption maximum at 315 nm and a shoulder at 350 nm, which are characterized as having MLCT character. researchgate.net Similarly, copper(I) complexes with a pyridine-functionalized 1,2,3-triazolyl bisphosphine ligand show intense bands between 305-315 nm assigned to MLCT and halide-to-ligand charge transfer (XLCT) transitions. rsc.org

The position and intensity of these bands are sensitive to the nature of the metal, its oxidation state, and the ligand environment, making UV-Vis spectroscopy a useful tool for monitoring complex formation and studying the electronic effects of ligand substitution. acs.orgtandfonline.com

| Complex | λ_max (nm) | Solvent | Assignment | Reference |

|---|---|---|---|---|

| [P,N-{(C₆H₅)₂(C₅H₄N)P}Re(CO)₃Br] | 315, 350 (sh) | CH₂Cl₂ | MLCT | researchgate.net |

| [(CuCl){L}-κ³-P,N,P] | 255-260 (sh), 305-315 | Not specified | π→π, n→π, MLCT/XLCT | rsc.org |

| Eu(III) with Pyridine Diphosphonates | ~275 | Not specified | Complex Formation | tandfonline.com |

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of pyridyl diphosphine compounds and their metal complexes in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and coordination geometries, offering unambiguous proof of a molecule's constitution and conformation.

X-ray crystallography has been used to confirm the coordination modes of pyridyl diphosphine ligands, which can act as monodentate, bidentate, or tridentate chelators. researchgate.netacs.org For example, the structure of an [Ag(TPT)(PPh₃)₂]ClO₄·EtOH complex revealed that the silver cation is bonded to a tridentate pyridine-containing ligand and two triphenylphosphine ligands, resulting in a distorted trigonal bipyramidal geometry. rsc.org The Ag-P bond lengths were determined to be 2.4757(6) Å and 2.4715(6) Å. rsc.org

In a rhenium(III) complex, [ReCl₃(PPh₃)(OPPh₂py-O,N)], X-ray analysis showed that the oxidized pyridyl phosphine ligand binds to the metal through both the phosphine oxide oxygen and the pyridyl nitrogen atoms. researchgate.net Such structural data is invaluable for understanding the steric and electronic properties of the ligands and for interpreting their reactivity and spectroscopic properties. Powder X-ray diffraction (PXRD) can also be employed to confirm the bulk purity and crystallinity of the synthesized materials. rsc.orgijcce.ac.ir

| Complex | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| [Ag(TPT)(PPh₃)₂]ClO₄·EtOH | Monoclinic | P2₁/n | Ag-P(1) = 2.4757(6), Ag-P(2) = 2.4715(6) | rsc.org |

| [ReCl₃(PPh₃)(OPPh₂py-O,N)] | Monoclinic | P2₁/n | Re-O = 2.036(3), Re-N = 2.213(4) | researchgate.net |

| [Pt{2-Te-C₅H₃(3-Me)N}₂(dppe)] | Structure established by single-crystal X-ray diffraction | acs.org |

Mass Spectrometry Techniques for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight and elemental composition of newly synthesized pyridyl diphosphine compounds. Soft ionization techniques like Electrospray Ionization (ESI) are particularly well-suited for analyzing these, often charged or polar, organometallic complexes. acs.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula. Tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID), is used to study the fragmentation patterns of the molecules. This provides valuable structural information by revealing how the molecule breaks apart.

A systematic ESI-CID-MS/MS study on phosphine-based ligands with pyridine backbones identified characteristic fragmentation pathways. acs.org For protonated molecules, common fragmentation includes the loss of phenyl groups, cleavage of the spacer group linking the phosphine to the pyridine ring, and other backbone-specific cleavages. These fragmentation patterns serve as a fingerprint that can help in the structural identification of related compounds. acs.org For example, ESI-MS of pyrazolo[3,4-b]pyridine derivatives showed [M+H]⁺ peaks confirming their molecular formulas. semanticscholar.org

Electrochemical Methods for Redox Behavior and Charge Transfer Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of pyridyl diphosphine complexes. These studies reveal the potentials at which the metal center or the ligand can be oxidized or reduced, providing insight into the electronic structure and stability of different oxidation states.

The redox potentials are highly dependent on the ligand environment. In a study of diiron dithiolate complexes with pyridyl-phosphine ligands, CV was used to probe their potential as models for the active site of [FeFe]-hydrogenase. rsc.org It was found that protonation of the pyridyl nitrogen atom led to a significant decrease in the overpotential required for the electrocatalytic reduction of protons. rsc.org This demonstrates how the redox behavior of the metal center can be tuned by modifying the ligand structure.

Similarly, studies on nickel and palladium complexes with diphosphine ligands have used CV to understand how factors like the ligand "bite angle" influence the stability of different oxidation states, such as Ni(I) and Pd(I). acs.org These electrochemical insights are critical for designing complexes for applications in catalysis and electron transfer reactions.

Advanced Microscopy for Morphological and Surface Characterization of Catalytic Systems

While advanced microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are not typically used to visualize individual molecules like pyridyl diphosphine complexes, they are indispensable for characterizing materials and catalytic systems derived from them.

When these complexes are used as precursors for catalysts, for example, by being immobilized on a solid support or by forming nanoparticles, microscopy becomes essential. SEM can be used to study the surface morphology, topography, and dispersion of the catalyst on a support material. TEM provides higher resolution imaging, allowing for the determination of nanoparticle size, shape, and distribution, which are critical factors influencing catalytic activity.

For instance, in the development of palladium nanoparticle catalysts, which can be stabilized by phosphine ligands, TEM is a standard tool for visualizing the resulting particles. acs.org While specific microscopy studies on catalysts derived directly from "Pyr-dppe" are not prominent, the methodology is standard in the field. If a pyridyl diphosphine complex were used in a hydrosilylation reaction, for example, and formed platinum nanoparticles as the active catalytic species, TEM would be crucial to characterize these nanoparticles. researchgate.net

Table of Mentioned Compounds

| Abbreviation / Name | Full Chemical Name |

|---|---|

| PPh₂Py | Diphenyl(2-pyridyl)phosphine |

| dppe | 1,2-Bis(diphenylphosphino)ethane (B154495) |

| dppm | Bis(diphenylphosphino)methane (B1329430) |

| dppp | 1,3-Bis(diphenylphosphino)propane |

| TPT | 2,4,6-Tris(2-pyridyl)-1,3,5-triazine |

| pdt | Propanedithiolate (S(CH₂)₃S) |

| OTf | Trifluoromethanesulfonate |

Ligand Design Principles and Structure Reactivity Relationships

Modulation of Ligand Steric and Electronic Properties for Optimized Performance

The performance of Pyr-dppe ligands in catalysis is intricately linked to the precise modulation of their steric and electronic properties. These properties can be fine-tuned by altering the substituents attached to the phosphorus atoms or by modifying the ligand's backbone, which bridges the two phosphorus units rsc.orgwikipedia.org. For instance, sterically demanding phosphine (B1218219) ligands can create empty coordination sites on a metal center, a strategy employed to fine-tune the catalytic activity of phosphine complexes libretexts.org.

The electronic properties of phosphine ligands, including this compound analogues, are often quantified using parameters such as the Tolman Electronic Parameter (TEP) and Huynh Electronic Parameter (HEP libretexts.orgrsc.orgresearchgate.net. A stronger sigma-donor phosphine ligand increases electron density at the metal center, leading to enhanced metal-to-ligand pi-backbonding, which can be observed through changes in carbonyl stretching frequencies in metal carbonyl complexes libretexts.org. Electron-rich pyridines, when incorporated as substituents, can significantly enhance the donor properties of the pyridine (B92270) nitrogen, with the nature of the N-heterocyclic backbone profoundly influencing this donor strength rsc.org. This provides a powerful tool for tuning the stereoelectronic properties of the ligands rsc.org.

Impact of Pyrrole (B145914)/Pyridyl Substituents on Ligand Donor Characteristics

The incorporation of pyrrole or pyridyl substituents into diphosphine ligands like this compound significantly impacts their donor characteristics. Phosphines featuring pyridyl groups are known as polydentate ligands, possessing multiple coordination centers with varying donor properties mdpi.com. Pyridines can act as ambident ligands, preferentially coordinating through the pyridine nitrogen atom rsc.org.

The π-donor ability of N-heterocyclic imine substituents, when present in pyridines, can dramatically affect the electronic properties of the pyridine ring, offering a pathway for precise electronic fine-tuning without compromising steric properties rsc.org.

An example of the comparative donor properties of isomeric pyrrolyl phosphine ligands is illustrated in the table below, showing how different substitution patterns affect their interaction with transition metals.

| Ligand Type | Relative Donor Strength | Metal-Ligand Backbonding | Ease of Oxidation (Ru complexes) |

| 1-(phosphino)pyrrole (L1) | Least donating acs.orgnih.gov | Lower acs.orgnih.gov | Most positive potential (0.78 V vs Fc/Fc+) nih.gov |

| 2-(phosphino)pyrrole (L2) | Slightly stronger than L3, significantly stronger than L1 acs.orgnih.gov | Higher acs.orgnih.gov | Less positive potential (0.73 V vs Fc/Fc+) nih.gov |

| 2-(phosphino)pyrrole (L3) | Slightly weaker than L2, stronger than L1 acs.orgnih.gov | Higher acs.orgnih.gov | Intermediate potential (0.75 V vs Fc/Fc+) nih.gov |

Backbone Modifications in Diphosphine Analogues for Tunable Coordination

The nature and length of the bridging backbone in diphosphine ligands are critical parameters for tuning their coordination modes and the resulting complex geometries. Alterations to the linker and R-groups in diphosphines can lead to different coordination geometries and catalytic behavior wikipedia.org. For instance, increasing the length of the bridging alkyl backbone from one to two carbons can shift the coordination preference of palladium(II) complexes from cis to trans acs.org.

Specific examples of backbone modifications in pyridyl-diphosphine ligands include py2P(CH2)2Ppy2 (where py=2-pyridyl), which is a 2-pyridyl-diphosphine ligand, and its analogues with a cyclopentane (B165970) ring bridge researchgate.netubc.caacs.org. These variations demonstrate how the rigidity and bite angle of the ligand can be controlled. Short-bite diphosphines, particularly those incorporating oxygen or sulfur atoms as bridging units in their backbone, can significantly influence the electronic properties and molecular structures of their corresponding transition metal complexes rsc.org.

Rational Design for Enhanced Catalytic Activity and Selectivity

Rational design is a cornerstone in developing superior catalysts, especially for complex reactions where numerous variables influence bond-forming events nih.gov. In the context of this compound ligands, the complementary electronic and steric effects of the phosphorus and nitrogen donor atoms can be exploited to stabilize various catalytic species formed during transformations beilstein-journals.org.

P,N-phosphine ligands, which include many this compound analogues, can exert regioselective control in catalytic reactions, often due to the trans-effect. This effect can lead to selective substitution at positions trans to the phosphorus donor atom in π-allyl metal complexes, as the position trans to a heteroatom with greater π-acceptor character tends to be more electrophilic beilstein-journals.orgresearchgate.net. Pyrrole-based pincer ligands, such as 2,5-bis[(diphenylphosphino)methyl]pyrrole (H(P2PhPyr)), have been synthesized and investigated for their ability to support metal complexes active in various catalytic processes, including N2 reduction acs.orgacs.org. The rational design of these pincer complexes allows for the development of active and highly selective catalysts acs.org.

The development of selective catalysts often relies on discovering predictive structure-activity relationships, which can be aided by computational methods and iterative design workflows nih.gov. Electron-rich phosphines are known to play a crucial role in transition metal-based homogeneous catalysis, providing the necessary electronic environment for efficient reaction pathways researchgate.net.

Chirality in Ligand Design for Asymmetric Catalysis

The introduction of chirality into ligand design is paramount for achieving enantioselectivity in asymmetric catalysis, a powerful and economically viable method for producing optically active compounds acs.org. Chirality can be incorporated into the backbone of diphosphine ligands, leading to the formation of C-stereogenic and P-chirogenic compounds wikipedia.orgbeilstein-journals.org.

Chiral pyridyl-containing ligands, which can be considered analogues of this compound due to the presence of pyridyl moieties, have been extensively studied for their applications in asymmetric catalysis diva-portal.orgdiva-portal.orgoup.comresearchgate.net. The design of C2-symmetric chiral ligands is particularly important as it helps reduce the number of possible competing diastereomeric transition states, thereby enhancing enantioselectivity researchgate.net. For instance, the introduction of a -CH(R)- spacer between the -PPh2 groups and a central pyridyl group in pyridyldiphosphine ligands can enable the synthesis of C2-symmetric chiral complexes, which have been successfully employed in enantioselective hydrogenation reactions of imines acs.org.

Despite significant advancements, the development of highly effective chiral phosphorus ligands, especially those with novel chiral backbones, remains an active area of research in asymmetric catalysis, as many reactions still lack optimized ligand systems acs.org.

Emerging Research Directions and Future Perspectives

Development of Next-Generation Pyrrole (B145914)/Pyridyl-Diphosphine Ligands

Future research in "Pyr-dppe" chemistry will focus on the rational design and synthesis of next-generation ligands with tailored electronic and steric properties. A key example of this class is 2,5-bis(diphenylphosphinomethyl)pyrrole, which has been synthesized as a PNP pincer ligand acs.orgnih.govresearchgate.net. Variations on this scaffold, such as the dicyclohexylphosphine-derived ligand P2CyPyr−, have also been developed, offering different steric environments and access to distinct complex chemistries nih.gov.

Understanding the impact of pyrrole substitution patterns on ligand properties is crucial. Studies have compared isomeric 1- and 2-(diphenylphosphino)methylpyrroles, revealing differences in their donor abilities and how these influence the electronic and structural properties of transition-metal complexes nih.gov. For instance, 1-(phosphino)pyrroles can be components of novel caged phosphine (B1218219) and pincer ligands, while 2-(phosphino)pyrroles offer diverse ligand architectures and reactivity, including the highly modular N-aryl 2-(phosphino)pyrrole cataCXium ligands nih.gov. The synthesis of 2-(phosphino)pyrroles, in particular, remains an area of active investigation to facilitate broader exploration of their properties digitellinc.com. The development of pyrrole-based PSiP pincer ligands, featuring silyl (B83357) donors, also represents a promising avenue for modulating ligand properties and metal coordination rsc.org.

Exploration of Novel Metal Combinations and Catalytic Applications

The unique coordination environment provided by "this compound" ligands encourages the exploration of novel metal combinations beyond traditional palladium and nickel systems. These ligands have already demonstrated utility with palladium and nickel, forming stable complexes that can act as catalysts acs.orgnih.govresearchgate.netnih.gov. For instance, Ni(II) alkyl complexes supported by pyrrole-diphosphine ligands have shown activity in Kumada-type C-C cross-coupling reactions nih.gov. Copper(I) complexes with pyrrole- and dipyrrolylmethane-based diphosphine ligands have also been synthesized, exhibiting interesting structural diversity and coordination modes, including chelation and bridging acs.org.

Further research will likely expand to other transition metals, including ruthenium, rhodium, platinum, and gold, which have been studied with various phosphinopyrrole ligands nih.gov. The capacity of pyrrole-based phosphine ligands to form stable nickel hydride complexes that can protect the Ni–H bond from degradation and protonation opens avenues for catalytic reactions in acidic media nsf.gov. Applications are expected to broaden into areas such as hydroformylation, oligomerization, olefin metathesis, enantioselective reactions, carbonylation, C-H functionalization, hydrogenation, and ethanol (B145695) upgrading reactions nih.gov. The regioselective titanium-catalyzed synthesis of pyrroles using phosphine ligands also highlights the potential for these ligands in complex organic transformations nih.gov.

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The integration of "this compound" ligand synthesis and catalytic screening with flow chemistry and high-throughput experimentation (HTE) methodologies is an emerging direction. HTE allows for the rapid screening of large numbers of ligands and reaction conditions, accelerating the discovery and optimization of catalytic systems ucla.edumit.eduresearchgate.netnih.gov. This approach is particularly valuable for exploring the vast chemical space associated with new ligand designs and their performance across various catalytic reactions.

Flow chemistry offers advantages in terms of reaction control, safety, and scalability, making it an ideal partner for HTE in the development of new synthetic routes diva-portal.orgflowphotochem.eu. Combining these methodologies can enable rapid identification of optimal conditions for "this compound"-catalyzed reactions, leading to more efficient and sustainable chemical processes. The use of automated platforms and data-driven approaches in HTE will streamline the workflow from ligand synthesis to catalyst performance evaluation researchgate.netflowphotochem.eu.

Advancements in Multiscale Modeling for Complex Catalytic Systems

Computational chemistry, particularly multiscale modeling, is becoming increasingly indispensable for understanding and predicting the behavior of "this compound" ligands in complex catalytic systems. Density Functional Theory (DFT) calculations have already been employed to analyze interactions within Pd(I) complexes bearing pyrrole diphosphine ligands and to understand the origins of selectivity in Ti-catalyzed pyrrole synthesis acs.orgnih.govnih.gov.

Future advancements will involve more sophisticated computational tools to accurately model the intricate reaction pathways, transition states, and intermediates involved in "this compound"-mediated catalysis ethz.chosti.gov. Machine learning (ML) methods, coupled with HTE data, are being utilized to aid rational catalyst optimization and predict reaction outcomes, thereby reducing the need for extensive experimental screening ucla.edumit.edunih.gov. This data-driven approach can provide profound insights into the structure-activity relationships of "this compound" ligands, guiding the design of even more efficient and selective catalysts.

Interdisciplinary Research at the Interface of Coordination Chemistry and Materials Science

The interface of coordination chemistry and materials science presents fertile ground for interdisciplinary research involving "this compound" ligands. The ability of these ligands to coordinate with various metals can lead to the formation of novel organometallic compounds with potential applications in materials science, such as in thin film deposition americanelements.com.

Future efforts may focus on immobilizing "this compound" metal complexes onto solid supports to create heterogeneous catalysts, which can offer advantages in terms of catalyst recovery and reuse diva-portal.org. Furthermore, the unique electronic properties of pyrrole-based systems suggest potential applications in optoelectronic materials. While phosphole ligands have been explored for supramolecular assemblies and OLEDs, the distinct electronic characteristics of pyrrole could lead to new materials with tailored properties academie-sciences.fr. Research could also explore the incorporation of "this compound" motifs into coordination polymers or metal-organic frameworks (MOFs) to create functional materials with catalytic, sensing, or electronic applications.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of Pyr-dppe to achieve high yield and purity?

- Methodological Approach : Use controlled stoichiometric ratios of reactants (e.g., pyridine and dppe ligands) and systematically vary reaction conditions (solvent polarity, temperature, and catalyst loading). Monitor reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. Purify the product using column chromatography or recrystallization, and validate purity via melting point analysis and high-performance liquid chromatography (HPLC) .

- Data Analysis : Compare yields under different conditions (e.g., solvent polarity vs. reaction time) in a tabular format to identify optimal parameters.

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Approach :